Commercial Purity Profile of 3-Bromo-6-chloroimidazo[1,5-a]pyridine vs. Regioisomeric Analogs
Across multiple vendors, 3-Bromo-6-chloroimidazo[1,5-a]pyridine is consistently supplied at a purity of 95% or higher . In contrast, the regioisomer 6-Bromo-8-chloroimidazo[1,5-a]pyridine is commercially available at a lower purity of 93% . This difference of 2 percentage points in purity specification can translate to a reduction in byproduct formation during subsequent reactions and may reduce the need for additional purification steps in multi-step synthetic sequences.
| Evidence Dimension | Commercial Purity (HPLC) |
|---|---|
| Target Compound Data | 95% (min) |
| Comparator Or Baseline | 6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS 1427385-99-6): 93% |
| Quantified Difference | 2% higher purity |
| Conditions | Vendor specifications (Chemisci, ChemicalBook, CymitQuimica) |
Why This Matters
Higher initial purity reduces the burden of downstream purification and minimizes the risk of off-target side reactions in sensitive catalytic transformations.
